molecular formula C18H20N2O4S B248390 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine CAS No. 5937-13-3

1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine

Cat. No. B248390
CAS RN: 5937-13-3
M. Wt: 360.4 g/mol
InChI Key: GPJYREUXKGYKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine, also known as MBPSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBPSP belongs to the class of piperazine derivatives, which have been found to exhibit various biological activities, including antitumor, anti-inflammatory, and analgesic properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine involves its interaction with various cellular components, including proteins and enzymes. 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine has been found to inhibit the activity of histone deacetylases, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine are related to its mechanism of action. Studies have shown that 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine can induce apoptosis in cancer cells, leading to their death. Additionally, 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine has been found to inhibit the growth and proliferation of cancer cells, indicating its potential as a chemotherapeutic agent. 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine has also been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine for lab experiments is its relatively simple and efficient synthesis method. Additionally, 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine has been found to exhibit various biological activities, making it a promising candidate for further research. However, one of the limitations of 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine is its potential toxicity, which requires further investigation.

Future Directions

There are several future directions for the research on 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine. One of the potential applications of 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine is its use as a chemotherapeutic agent for the treatment of various cancers. Additionally, 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine may have potential as a treatment for various inflammatory and pain-related conditions. Further research is needed to investigate the potential toxicity of 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine and its effects on normal cells. Additionally, the development of more efficient synthesis methods for 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine may facilitate its use in further research.

Synthesis Methods

The synthesis of 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine involves the reaction of 1-(2-methoxybenzoyl)piperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine as a white solid. This method is relatively simple and efficient, making 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine a promising candidate for further research.

Scientific Research Applications

1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine has been found to exhibit various biological activities in scientific research. One of the most significant applications of 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine is its potential as an anticancer agent. Studies have shown that 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine can induce apoptosis in cancer cells, leading to their death. Additionally, 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine has been found to inhibit the growth and proliferation of cancer cells, indicating its potential as a chemotherapeutic agent.

properties

CAS RN

5937-13-3

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C18H20N2O4S/c1-24-17-10-6-5-9-16(17)18(21)19-11-13-20(14-12-19)25(22,23)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3

InChI Key

GPJYREUXKGYKBQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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